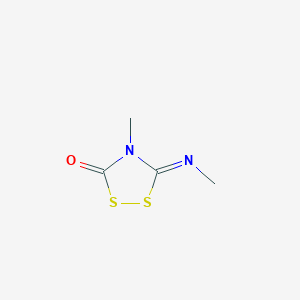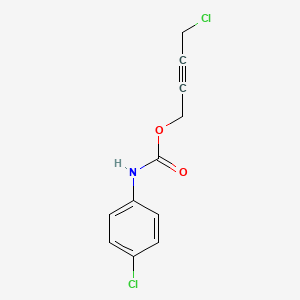
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is a carbamate ester that is derived from the esterification of 4-chlorobut-2-yn-1-ol with 4-chlorophenylcarbamic acid. This compound is known for its application as a herbicide, particularly in agricultural settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Reactions are often conducted in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
科学研究应用
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .
相似化合物的比较
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a carbamate.
4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
[(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile: Contains a sulfanyl group instead of a carbamate.
Uniqueness
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is unique due to its specific combination of a carbamate ester and a chlorinated alkyne, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution enhances its herbicidal properties compared to similar compounds .
属性
CAS 编号 |
4835-23-8 |
|---|---|
分子式 |
C11H9Cl2NO2 |
分子量 |
258.10 g/mol |
IUPAC 名称 |
4-chlorobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-1-2-8-16-11(15)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,(H,14,15) |
InChI 键 |
QBEXUBXQPHUBEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
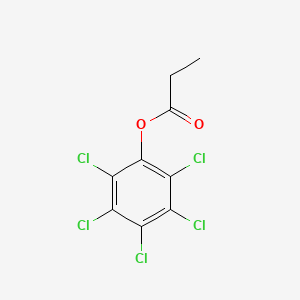

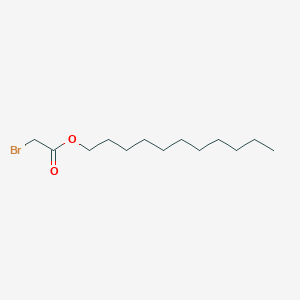
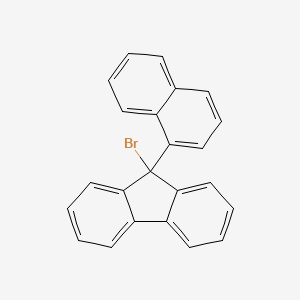
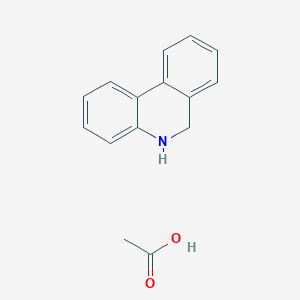

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)

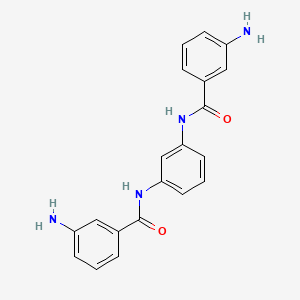
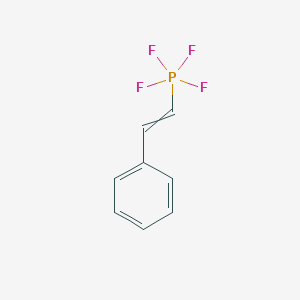
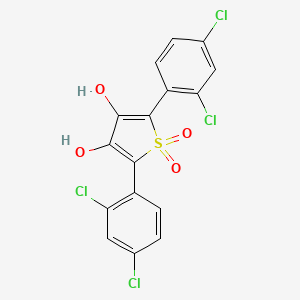
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
